Isopropyl 2-amino-2-methylpropanoate hydrochloride
Description
Isopropyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other applications.
Properties
IUPAC Name |
propan-2-yl 2-amino-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)10-6(9)7(3,4)8;/h5H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEIUFZZTHRBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2-amino-2-methylpropanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methylpropanoic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-2-methylpropanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Oxidation: Produces amides or carboxylic acids.
Reduction: Yields primary amines or alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Isopropyl 2-amino-2-methylpropanoate hydrochloride is utilized in the development of pharmaceuticals due to its structural properties that facilitate interaction with biological targets. Research indicates its role as a precursor in synthesizing various bioactive compounds, particularly those aimed at treating metabolic disorders and neurodegenerative diseases.
Case Study: Synthesis of Inhibitors
A notable application includes the synthesis of inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. The compound has been used to create derivatives that exhibit potent inhibitory effects against this enzyme, showcasing its utility in drug development aimed at managing conditions like obesity and diabetes .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 7j | 8 | Human 11β-HSD1 |
| Compound 7k | 10.5 | Human 11β-HSD1 |
Biochemical Research
In biochemical research, this compound serves as a substrate or reagent in various assays and experiments. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and cellular responses.
Application: Enzyme Modulation
Research has demonstrated that derivatives of this compound can selectively inhibit calmodulin-dependent kinases, which are crucial in regulating insulin sensitivity. In vivo studies have shown that these inhibitors can restore insulin sensitivity in diet-induced obesity models, highlighting their potential therapeutic applications .
Synthetic Organic Chemistry
The compound is also a key intermediate in synthetic organic chemistry, where it is employed to construct more complex molecules through various chemical reactions. Its versatility allows chemists to modify its structure easily, leading to the creation of novel compounds with desired biological activities.
Table: Synthetic Applications
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | Ethyl derivative | 92 |
| Amidation | Adamantane derivatives | Variable |
| Esterification | Various esters | High |
Pharmacological Studies
Pharmacological studies involving this compound have revealed its potential effects on various physiological systems. It has been investigated for its neuroprotective properties and its ability to influence neurotransmitter systems.
Case Study: Neuroprotective Effects
In studies focusing on neurodegenerative diseases, the compound has shown promise as a neuroprotective agent by modulating oxidative stress pathways and reducing neuronal apoptosis in animal models . This suggests its potential use in therapeutic strategies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism by which isopropyl 2-amino-2-methylpropanoate hydrochloride exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-methylpropanoate hydrochloride
- Methyl 2-amino-2-methylpropanoate hydrochloride
- Butyl 2-amino-2-methylpropanoate hydrochloride
Uniqueness
Isopropyl 2-amino-2-methylpropanoate hydrochloride is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its ethyl and methyl counterparts, the isopropyl ester offers different solubility and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.
Biological Activity
Isopropyl 2-amino-2-methylpropanoate hydrochloride, also known as isopropyl amino acid derivatives, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 135.60 g/mol
This compound is soluble in water and exhibits basic properties due to the amino group.
1. Antimicrobial Activity
Research has shown that isopropyl amino acid derivatives possess significant antimicrobial properties. A study evaluating various substituted compounds indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 3 to 20 μM, demonstrating their potential as antimicrobial agents .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| A | 3 | Staphylococcus aureus |
| B | 15 | Escherichia coli |
| C | 20 | Pseudomonas aeruginosa |
2. Antioxidant Activity
This compound has been evaluated for its antioxidant capabilities. In vitro assays demonstrated that this compound can scavenge free radicals effectively, which could be attributed to its structural properties that allow it to stabilize reactive species. The antioxidant activity was quantified using DPPH and ABTS assays, showing a significant reduction in radical concentrations .
3. Neuroprotective Effects
Emerging studies suggest that isopropyl amino acid derivatives may exert neuroprotective effects by modulating neurotransmitter systems. For instance, a derivative was shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission in models of neurodegeneration . This mechanism indicates potential applications in treating conditions like Alzheimer’s disease.
Case Study: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of isopropyl amino acid derivatives against a panel of pathogenic bacteria. The results indicated that certain derivatives exhibited a higher potency than traditional antibiotics, providing a promising avenue for developing new antimicrobial agents .
Research Findings: Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural features. Modifications at specific positions on the amino acid backbone significantly influenced its potency against various biological targets. For example, alkyl chain length and branching were found to enhance antimicrobial activity, while specific functional groups improved antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
